2-(1H-indol-1-yl)-N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}acetamide
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Overview
Description
2-(1H-indol-1-yl)-N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}acetamide is a complex organic compound that features an indole moiety and a benzodiazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}acetamide typically involves the coupling of an indole derivative with a benzodiazepine precursor. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid group of the benzodiazepine and the amine group of the indole .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The benzodiazepine core can be reduced to form dihydrobenzodiazepine derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various indole and benzodiazepine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-(1H-indol-1-yl)-N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anxiolytic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}acetamide involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The indole moiety may also interact with serotonin receptors, contributing to its potential anxiolytic and antidepressant effects. The benzodiazepine core is known to enhance the inhibitory effects of GABA, leading to sedative and anxiolytic properties.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)ethylamine: A simpler indole derivative with similar biological activity.
N-(2-(1H-indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Another indole-benzodiazepine hybrid with anti-inflammatory properties.
1-(1H-indol-3-yl)-2-(methylsulfanyl)ethanone: A related compound with a different functional group arrangement.
Uniqueness
2-(1H-indol-1-yl)-N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}acetamide is unique due to its specific combination of an indole moiety and a benzodiazepine core, which imparts a distinct set of chemical and biological properties
Properties
Molecular Formula |
C22H22N4O3S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-indol-1-yl-N-[3-(2-methylsulfanylethyl)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-7-yl]acetamide |
InChI |
InChI=1S/C22H22N4O3S/c1-30-11-9-18-22(29)24-17-7-6-15(12-16(17)21(28)25-18)23-20(27)13-26-10-8-14-4-2-3-5-19(14)26/h2-8,10,12,18H,9,11,13H2,1H3,(H,23,27)(H,24,29)(H,25,28) |
InChI Key |
XATQFDLANNFRDC-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1C(=O)NC2=C(C=C(C=C2)NC(=O)CN3C=CC4=CC=CC=C43)C(=O)N1 |
Origin of Product |
United States |
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